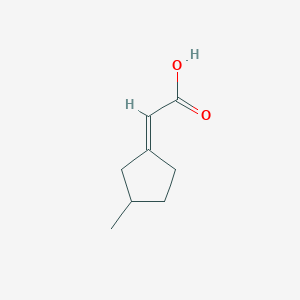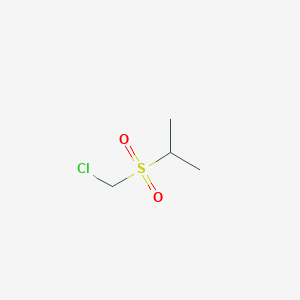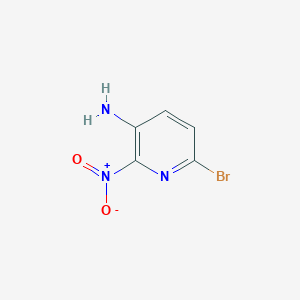![molecular formula C15H17ClN4 B1455677 4-Amino-1-[6-(2-clorofenil)piridazin-3-il]piperidina CAS No. 1338681-00-7](/img/structure/B1455677.png)
4-Amino-1-[6-(2-clorofenil)piridazin-3-il]piperidina
Descripción general
Descripción
1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine, also known as 1-CPP, is an organic compound that was first synthesized in 1984 by a team of researchers at the University of Illinois. It is an aromatic heterocyclic amine that has a wide range of scientific applications. 1-CPP has been studied for its potential to act as a ligand for various receptors and enzymes, as well as its ability to interact with both DNA and RNA. In addition, it has been studied for its potential to act as an inhibitor or activator of various biochemical pathways and processes.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de piridazina, como el compuesto en cuestión, han demostrado poseer una amplia gama de actividades farmacológicas, incluidas las propiedades antimicrobianas . Esto los hace potencialmente útiles en el desarrollo de nuevos fármacos antimicrobianos.
Propiedades Antidepresivas
Otra aplicación potencial de este compuesto es en el campo de la salud mental. Los derivados de piridazina se han encontrado que poseen propiedades antidepresivas , lo que sugiere que podrían utilizarse en el desarrollo de nuevos tratamientos para la depresión.
Efectos Antihipertensivos
Los derivados de piridazina también se han asociado con efectos antihipertensivos . Esto significa que podrían utilizarse potencialmente en el tratamiento de la presión arterial alta.
Aplicaciones Anticancerígenas
El compuesto también podría tener aplicaciones en el campo de la oncología. Los derivados de piridazina se han encontrado que exhiben propiedades anticancerígenas , lo que los convierte en candidatos potenciales para el desarrollo de nuevos tratamientos contra el cáncer.
Actividad Antiplaquetaria
Otra aplicación potencial de este compuesto es en la prevención de coágulos de sangre. Los derivados de piridazina se han encontrado que poseen actividad antiplaquetaria , lo que podría hacerlos útiles en el desarrollo de fármacos para prevenir la trombosis.
Usos Agroquímicos
Finalmente, los derivados de piridazina también se conocen por utilizarse como agroquímicos . Esto sugiere que el compuesto podría utilizarse potencialmente en el desarrollo de nuevos pesticidas o herbicidas.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Biochemical Pathways
The compound likely affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, given that PKB is a key downstream component in this pathway . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Related compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Análisis Bioquímico
Biochemical Properties
1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate growth and survival . The compound’s interaction with PKB involves binding to the enzyme’s active site, thereby preventing its activation and subsequent signaling events. This inhibition can lead to reduced cell proliferation and increased apoptosis, making it a potential candidate for cancer therapy .
Cellular Effects
1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell growth and survival . By inhibiting PKB, 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cellular metabolism and reduced cell viability .
Molecular Mechanism
The molecular mechanism of 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of PKB, preventing its phosphorylation and activation . This inhibition disrupts the downstream signaling events, including the phosphorylation of substrates such as GSK3β, FKHRL1, BAD, and mTOR . As a result, the compound can modulate various cellular processes, including proliferation, protein translation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Despite this, it has been observed to modulate biomarkers of signaling through PKB in vivo and inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Dosage Effects in Animal Models
The effects of 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit PKB and modulate cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including reduced cell viability and increased apoptosis . These threshold effects highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability. The compound’s metabolism in vivo leads to its rapid clearance, which can affect its therapeutic efficacy . Understanding the metabolic pathways and the enzymes involved can help in designing strategies to improve the compound’s stability and bioavailability .
Transport and Distribution
The transport and distribution of 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine within cells and tissues are crucial for its activity and function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms .
Subcellular Localization
The subcellular localization of 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4/c16-13-4-2-1-3-12(13)14-5-6-15(19-18-14)20-9-7-11(17)8-10-20/h1-6,11H,7-10,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOOXLYHWDVJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NN=C(C=C2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


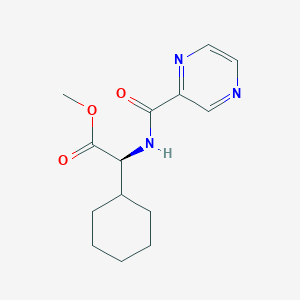




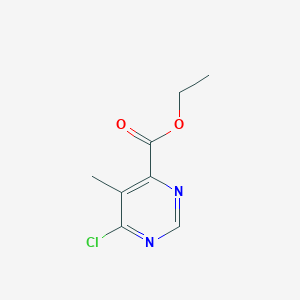
![2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1455608.png)
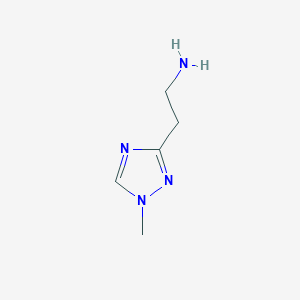
![3-Azabicyclo[3.2.1]octan-8-ylmethanol](/img/structure/B1455610.png)

